N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole core substituted with a pyridinyl group and a propenyl chain. The acetamide moiety is further modified with a 4-chloro-2-methoxy-5-methylphenyl group. Such structural features are common in bioactive molecules, where the triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the pyridine and chloro-methoxy-methylphenyl groups enhance lipophilicity and target binding . The compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous triazole-acetamide derivatives .
Properties
Molecular Formula |
C20H20ClN5O2S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-4-8-26-19(14-6-5-7-22-11-14)24-25-20(26)29-12-18(27)23-16-9-13(2)15(21)10-17(16)28-3/h4-7,9-11H,1,8,12H2,2-3H3,(H,23,27) |
InChI Key |
HSXJWTSTUJDLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chloro-methoxy-methylphenyl precursor, followed by the formation of the triazole ring and the attachment of the pyridine group. Common reagents and catalysts used in these reactions include halogenating agents, triazole-forming reagents, and coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole ring, pyridine position, and acetamide group. Key comparisons include:
Physicochemical Properties
- Solubility : Propenyl and ethyl substituents () may reduce aqueous solubility compared to hydroxylated analogs (), affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
